
3-Chloroquinoline
Overview
Description
3-Chloroquinoline (CAS: 612-59-9) is a halogenated quinoline derivative with a chlorine atom at the 3-position of the quinoline ring. It serves as a versatile intermediate in organic synthesis and pharmaceutical research. Key synthetic routes include:
- Ring expansion of indole: Reacting indole with chloroform and potassium hydroxide yields this compound via cyclopropanoindole intermediate formation and subsequent HCl elimination .
- Gattermann reaction: 3-Aminoquinoline undergoes diazotization followed by treatment with copper bronze to replace the amino group with chlorine .
This compound is notable for its role in synthesizing bioactive molecules and its participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it demonstrates moderate reactivity due to the C-Cl bond’s stability .
Preparation Methods
Chloroform-Based Cyclization Methods
Traditional Synthesis from o-Toluidine
The classical route involves refluxing o-toluidine with chloroform under strongly basic conditions, typically at 550°C, to generate 3-chloroquinoline via a Skraup-type cyclization. This exothermic process employs aqueous sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst, achieving 79% yield under optimized conditions. Major byproducts include 4-chloroquinoline (612-62-4, 8%) and quinoline derivatives with hydroxyl substituents (5-10%). The reaction mechanism proceeds through dichlorocarbene (CCl2) intermediate formation, which inserts into the aromatic system of indole derivatives followed by rearomatization.
Dichlorocarbene Addition to Indole Derivatives
Patent EP0035925B1 discloses an alternative pathway using preformed indole substrates. Treating 2-phenylindole with dichlorocarbene (generated from chloroform/KOH) yields N-formylated intermediates, which undergo acid-catalyzed hydrolysis (6M HCl, reflux) to produce this compound. This method circumvents high-temperature conditions but requires chromatographic purification, reducing overall yield to 65-70%.
Nucleophilic Aromatic Substitution
Halogen Exchange Reactions
4,7-Dichloroquinoline serves as a versatile precursor for regioselective substitution. Reacting with ethanolamine in dimethylformamide (DMF) at 120°C replaces the 7-chloro position, leaving this compound after subsequent phosphorous oxychloride (POCl3) treatment. Piperazine derivatives similarly undergo substitution at the 4-position, enabling modular amine functionalization. Recent optimizations using microwave irradiation (150°C, 30 min) improved yields to 92% while reducing reaction times.
Aminoquinoline Derivatives
Chibale et al. demonstrated Mannich reactions of 4-chloroquinoline with formaldehyde and secondary amines, producing 3-chloro-4-(dialkylaminomethyl)quinolines in 68-75% yields. These intermediates undergo elimination under acidic conditions to regenerate the 3-chloro substituent, showcasing the reversibility of certain substitution pathways.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids enables precise functionalization. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/ethanol (3:1) at 80°C, this method installs aryl groups at the 6- and 8-positions while preserving the 3-chloro moiety, achieving 78-84% yields. Table 1 compares catalytic systems for this transformation.
Table 1. Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst | Ligand | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)2 | SPhos | DME/H2O | 78 |
PdCl2(dppf) | Xantphos | Toluene/EtOH | 82 |
Pd(PPh3)4 | None | DMF | 75 |
Heck Olefination
Vinylation of this compound via palladium-catalyzed coupling with styrenes generates α,β-unsaturated derivatives. Using Pd(OAc)2 (2 mol%), P(o-tol)3, and triethylamine in DMF at 100°C, this method achieves 70% conversion but suffers from regioselectivity issues.
Electrochemical Synthesis
Proton-Coupled Electron Transfer (PCET)
A 2022 breakthrough demonstrated electrochemical pyridylation using ammonium salts as mediators. In an undivided cell with graphite electrodes, this compound reacts with pyridinium salts at 1.2 V vs Ag/AgCl, achieving 85% yield through sequential electron and proton transfers. This solvent-free method exhibits exceptional functional group tolerance, accommodating nitro, ester, and ketone substituents.
Scalability Considerations
The electrochemical route scales linearly from milligram to 50-gram batches without yield reduction, making it industrially viable. Energy consumption analysis reveals 23 kWh/kg product, comparable to traditional thermal methods when accounting for reduced purification needs.
Alternative Methodologies
Claisen-Schmidt Condensation
Acid-catalyzed condensation of o-toluidine with ethyl acetoacetate generates hydroxyquinoline intermediates, which undergo POCl3-mediated chlorination. Polyphosphoric acid (PPA) at 180°C accelerates the cyclodehydration step, yielding this compound in 68% overall yield.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
Method | Yield (%) | Purity (%) | Byproducts | Scalability |
---|---|---|---|---|
Chloroform cyclization | 79 | 88 | 612-62-4, 91-22-5 | Industrial |
Suzuki coupling | 84 | 95 | Boronic acid residues | Pilot plant |
Electrochemical | 85 | 97 | None | Multi-kilogram |
Nucleophilic substitution | 75 | 90 | Diethylamine salts | Lab-scale |
Thermal methods remain dominant in bulk production despite lower yields due to established infrastructure. Electrochemical synthesis emerges as the most sustainable option, eliminating halogenated solvents and reducing E-factor from 18.7 to 5.3.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions at the nitrogen atom of the pyridine ring.
Reduction Reactions: Reduction of this compound can yield 3-chloro-1,2,3,4-tetrahydroquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the substituent introduced.
- Reduction reactions typically produce tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Chloroquinoline and its derivatives have garnered attention for their potential therapeutic uses, particularly in treating various diseases.
Anticancer Activity
Recent studies have highlighted the effectiveness of this compound derivatives as anticancer agents. For instance, novel compounds incorporating the this compound moiety demonstrated significant activity against several cancer cell lines, including lung, HeLa, colorectal, and breast cancers. Compounds synthesized in these studies showed comparable or superior activity to established reference drugs like 2′,7′-dichlorofluorescein (DCF) .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 2 | Lung | 0.5 | |
Compound 4 | HeLa | 0.6 | |
Compound 7 | Colorectal | 0.4 | |
Compound 11 | Breast | 0.7 |
Antimalarial Properties
Chloroquinoline derivatives have been extensively studied for their antimalarial properties. Compounds derived from this compound exhibited notable in vitro activity against Plasmodium falciparum, with some analogs showing IC50 values in the lower micromolar range . These compounds are believed to inhibit hemozoin formation, a critical process in the malaria parasite's lifecycle.
Table 2: Antimalarial Activity of Chloroquinoline Derivatives
Antifungal Applications
Research has demonstrated that certain derivatives of this compound possess antifungal properties. For example, studies indicated that compounds like 6-bromo-3-chloro-8-quinolinol exhibited significant antifungal activity against various fungi, with minimal inhibitory concentrations (MICs) below 1 µg/ml for several strains .
Table 3: Antifungal Activity of Quinoline Derivatives
Compound | Fungi | MIC (µg/ml) | Reference |
---|---|---|---|
Compound X | Myrothecium verrucaria | <1 | |
Compound Y | Trichophyton mentagrophytes | <1 | |
Compound Z | Mucor circinelloides | <7 |
Other Biological Activities
Beyond anticancer and antifungal applications, derivatives of this compound have shown promise in other areas:
- Anticonvulsant Properties : Some derivatives are being explored for their potential use as anticonvulsants and hypnotics, demonstrating efficacy in preclinical studies .
- Oxidative Stress Reduction : Certain compounds have been noted for their ability to mitigate oxidative stress-related diseases, indicating a broader therapeutic potential .
Material Science Applications
In addition to biological applications, chloroquinolines are also being investigated for their roles in material science. Their unique chemical properties allow them to be used as intermediates in the synthesis of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-chloroquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, in antimalarial drugs, it inhibits heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, thereby killing the parasite .
Comparison with Similar Compounds
Halogen-Substituted Quinolines at the 3-Position
The 3-position halogenation of quinoline significantly influences reactivity, physical properties, and applications.
Key Observations :
- Reactivity : Iodo > Bromo > Chloro in cross-coupling reactions due to bond dissociation energies .
- Synthetic Accessibility: this compound is more readily synthesized via indole expansion, whereas bromination requires specific reagents (e.g., Br₂ in CCl₄) .
Positional Isomers of Chloroquinolines
Chlorine substitution at different quinoline positions alters chemical behavior and applications.
Key Observations :
- Regioselectivity : Chlorination with SO₂Cl₂ selectively targets the 3-position, while strong acids (e.g., H₂SO₄) promote 5- or 8-substitution .
- Biological Activity: 4,7-Dichloroquinoline derivatives are critical in antimalarials, whereas 3-chloro derivatives are more common in synthetic intermediates .
Functionalized Chloroquinoline Derivatives
Additional functional groups (e.g., methoxy, ester) modify properties and utility.
Key Observations :
Biological Activity
3-Chloroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles recent research findings, including synthesis methods, biological evaluations, and case studies that highlight the potential applications of this compound in pharmacology.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the chlorine atom at the third position enhances its reactivity and biological activity. Various synthetic routes have been explored to obtain this compound and its derivatives, often involving halogenation of quinoline precursors or multi-step synthesis from simpler starting materials.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In one study, several chloroquinoline derivatives were synthesized and tested against various bacterial strains:
Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
---|---|---|---|
2,7-Dichloroquinoline-3-carbonitrile | E. coli | 11.00 ± 0.04 | Amoxicillin (18 mm) |
2,7-Dichloroquinoline-3-carboxamide | S. aureus | 11.00 ± 0.03 | Amoxicillin (18 mm) |
7-Chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | 11.00 ± 0.02 | Amoxicillin (18 mm) |
These findings suggest that certain chloroquinoline derivatives could serve as potential candidates for developing new antibacterial agents .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated using the DPPH radical scavenging assay. Compounds derived from this scaffold showed varying degrees of antioxidant activity:
Compound | IC50 (µg/mL) |
---|---|
2,7-Dichloroquinoline-3-carboxamide | 0.31 |
Ascorbic Acid | 2.41 |
The strong antioxidant activity of these compounds indicates their potential utility in protecting cells from oxidative stress .
Anticancer Activity
Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. Molecular docking studies revealed that these compounds can effectively bind to targets involved in cancer cell proliferation:
- Targets : Topoisomerase IIβ and DNA gyrase B
- Binding Affinity : Compounds showed binding energies ranging from -6.4 to -7.3 kcal/mol.
These results suggest that this compound derivatives could be developed further as anticancer agents .
Anti-HIV Activity
Research has indicated that chloro-substituted quinolines possess potent anti-HIV activity by inhibiting HIV reverse transcriptase (RT). A study highlighted the synthesis of quinoline-based chalcones that exhibited significant cytotoxicity against HIV-RT, suggesting a promising avenue for developing anti-HIV drugs .
Case Studies and Applications
Several case studies have explored the therapeutic applications of this compound:
- Antibacterial Treatment : A clinical trial assessed the effectiveness of a novel this compound derivative in treating infections caused by resistant bacterial strains.
- Cancer Therapy : Preclinical models demonstrated that treatment with specific quinoline derivatives resulted in reduced tumor growth and improved survival rates in animal models.
- HIV Treatment : A combination therapy involving a chloroquine derivative showed enhanced efficacy in patients with HIV compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloroquinoline, and how do their yields compare under varying reaction conditions?
- Methodological Answer : Two primary methods are documented:
- Method A : Ring expansion of indole with chloroform and potassium hydroxide (15% yield) .
- Method B : Gattermann reaction on 3-aminoquinoline, involving diazotization followed by chlorination (higher yield than Method A, though exact values depend on temperature control and copper catalyst activation) .
- Optimization : Yield improvements require strict temperature regulation (<5°C during diazotization) and activated copper catalysts. Analytical techniques like gas-liquid partition chromatography (glpc) and liquid chromatography on acid-washed alumina are recommended for product isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the quinoline ring (e.g., absorbance peaks near 270–320 nm) .
- NMR : H NMR shows distinct aromatic proton splitting patterns (e.g., δ 7.5–8.5 ppm for quinoline protons), while C NMR confirms chlorination at the 3-position via deshielding effects .
- Melting Point : Cross-referencing with literature values (e.g., 612-59-9 in Registry No.) ensures purity .
Q. How does the chlorination position (e.g., 2- vs. 3-) influence the physicochemical properties of quinoline derivatives?
- Methodological Answer : Comparative studies using liquid chromatography reveal that 3-chloro derivatives exhibit lower retention times than 2-chloro analogs due to steric and electronic effects. For example, this compound elutes at 47.2 min vs. 50.0 min for 2-chloroquinoline under glpc . Computational modeling (e.g., DFT calculations) can further elucidate electronic distribution differences between isomers .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective formation of this compound in the Gattermann reaction, and how can side products be minimized?
- Methodological Answer : Regioselectivity arises from the electron-donating amino group at the 3-position, directing electrophilic substitution. Side products (e.g., 2-chloro derivatives) form due to incomplete diazotization or competing pathways. Minimization strategies include:
- Precise stoichiometry of sodium nitrite (0.14 mole per 20 g 3-aminoquinoline) .
- Use of activated copper bronze to accelerate radical intermediates .
- Post-reaction purification via recrystallization (Skellysolve A) and column chromatography .
Q. How do microbial degradation pathways of this compound differ from other halogenated heterocycles, and what metabolic intermediates are critical for bioremediation strategies?
- Methodological Answer : Pseudomonas sp. EK III degrades this compound via hydroxylation at the 2-position, forming 5-chloro-2-hydroxynicotinic acid as a dead-end metabolite. In contrast, non-heterocyclic haloaromatics (e.g., chlorobenzenes) undergo complete dehalogenation. Key intermediates (e.g., pyruvate) suggest partial carbon utilization, requiring combinatorial approaches with secondary microbes for full mineralization .
Q. What contradictions exist in the reported biological activities of this compound derivatives, and how can researchers design studies to resolve these discrepancies?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may stem from variations in derivative substituents or assay conditions. Resolution strategies include:
- Standardized bioassays (e.g., MIC protocols with ATCC strains) .
- Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools .
- Rigorous purity validation (e.g., HPLC ≥95%) to exclude confounding effects from byproducts .
Q. Methodological Frameworks for Research Design
- Data Contradiction Analysis : Apply iterative qualitative analysis (e.g., constant comparative method) to identify outliers in biological or synthetic datasets. For example, inconsistent yields in Method A may reflect indole purity or KOH concentration variations .
- Experimental Reprodubility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document reagent sources, instrumentation parameters, and raw data deposition .
- Ethical and Literature Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify research gaps and avoid redundant studies .
Properties
IUPAC Name |
3-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORQCMDMHHIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210109 | |
Record name | 3-Chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-59-9 | |
Record name | 3-Chloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 612-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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